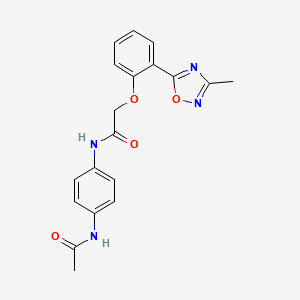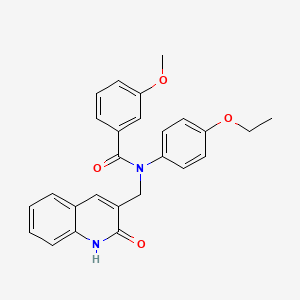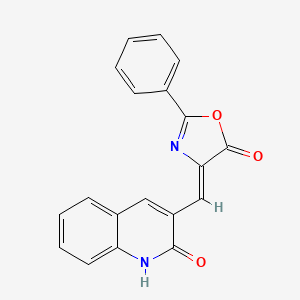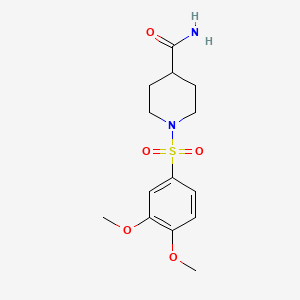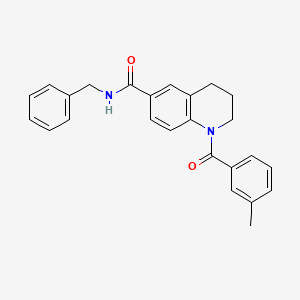
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as CTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. CTQ belongs to the class of tetrahydroquinoline derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
作用機序
The exact mechanism of action of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but several studies have suggested that it exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect against neuronal damage in animal models of neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to exhibit low toxicity in animal studies, suggesting that it may have a favorable safety profile.
One of the limitations of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its poor solubility in water, which may limit its use in certain applications. In addition, more studies are needed to fully understand the mechanism of action of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential side effects.
将来の方向性
Several future directions for research on N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide include:
1. Further studies to elucidate the exact mechanism of action of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential side effects.
2. Development of novel formulations to improve the solubility and bioavailability of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
3. Evaluation of the potential therapeutic applications of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the potential synergistic effects of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with other compounds for the development of novel combination therapies.
5. Investigation of the potential role of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in modulating the immune system and its potential applications in immunotherapy.
In conclusion, N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, and several future directions for research on N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide have been identified. Further studies are needed to fully understand the mechanism of action of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its potential applications in the development of novel therapeutics.
合成法
The synthesis of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylamine in the presence of a base, followed by a cyclization reaction with 2-aminobenzamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-cancer activity of N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in various cancer cell lines, including breast, lung, and colon cancer. N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of various signaling pathways.
In addition to its anti-cancer effects, N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-cyclopropyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied in several animal models of inflammation, including arthritis and colitis, and has been shown to reduce inflammation and improve disease symptoms.
特性
IUPAC Name |
N-benzyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-7-5-10-22(15-18)25(29)27-14-6-11-20-16-21(12-13-23(20)27)24(28)26-17-19-8-3-2-4-9-19/h2-5,7-10,12-13,15-16H,6,11,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOJVVFBWQFTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

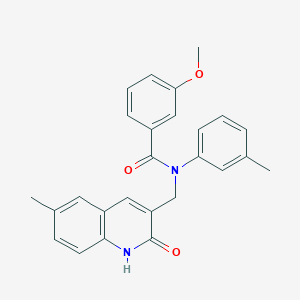

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


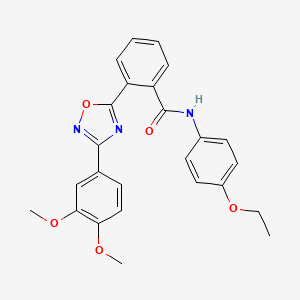
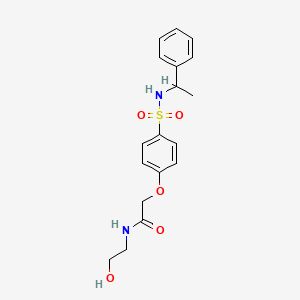

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7711025.png)
